N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide
Overview
Description
N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide is a complex organic compound with a unique structure that includes methoxy, methylpropanoyl, and carbamothioyl groups attached to a benzamide core
Scientific Research Applications
N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy and methylpropanoyl groups through electrophilic aromatic substitution reactions. The carbamothioyl group can be introduced using thiourea derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbamothioyl group can produce corresponding amines.
Mechanism of Action
The mechanism of action of N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and carbamothioyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide
- N-({3-ethoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide
Uniqueness
N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, differentiates it from similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]-3,5-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-12(2)19(25)23-17-7-6-16(11-18(17)27-5)22-21(28)24-20(26)15-9-13(3)8-14(4)10-15/h6-12H,1-5H3,(H,23,25)(H2,22,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIIQAOCHDMXKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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